4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of interest due to their biological activities. Paper describes the synthesis of pyrrole-2-carboxylates from vinyl sulfones, which could be a potential method for synthesizing the compound of interest. Similarly, paper outlines a general synthesis of 1H-pyrrole-2-carboxylic acid derivatives by reacting 2H-azirines with enamines. Although the exact synthesis of "4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid" is not detailed, these methods provide insight into possible synthetic routes.
Molecular Structure Analysis
Papers , , , and discuss the molecular structure of various pyrrole derivatives using experimental techniques like NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as quantum chemical calculations. These studies provide a comprehensive understanding of the molecular structure, which is crucial for predicting the behavior and reactivity of the compound .
Chemical Reactions Analysis
The reactivity and chemical behavior of pyrrole derivatives are influenced by their molecular structure. Paper discusses the antibacterial activity of pyrrole derivatives, indicating that the functional groups on the pyrrole ring can significantly impact biological activity. Paper describes a three-component spiro heterocyclization reaction involving pyrrole derivatives, which could be relevant to understanding the types of chemical reactions that "4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are closely related to their structure. Paper and use quantum chemical calculations to evaluate properties such as thermodynamic parameters, vibrational analysis, and binding energy of dimers. These analyses are essential for understanding the stability and reactivity of the compound. Paper provides experimental and calculated structural parameters, which can be used to infer the physical properties of similar compounds.
Scientific Research Applications
Synthesis Techniques
A study focused on the three-component reaction involving 1H-pyrrole-2,3-diones with tetronic acid under specific conditions, showcasing a method to synthesize complex pyrrole derivatives, which could relate to the synthesis pathways of similar compounds like 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid. These methods are pivotal for constructing pyrrole-based frameworks with diverse functional groups, enhancing their applicability in various fields of research and development (Kamalova et al., 2018).
Structural and Molecular Studies
Another aspect of scientific research on pyrrole derivatives is elucidated through structural and spectral investigations. For instance, the combined experimental and theoretical study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid offers insights into the molecular structures, vibrational modes, and electronic properties of pyrrole derivatives. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds, including 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid (Viveka et al., 2016).
Applications in Nonlinear Optics (NLO)
Research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates highlights the potential of pyrrole derivatives in nonlinear optical (NLO) materials. These compounds, characterized by spectroscopic methods, have demonstrated significant optical nonlinearity, making them candidates for optical limiting applications. This suggests that derivatives like 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid could have potential applications in developing new NLO materials (Chandrakantha et al., 2013).
Biological Activity
While specific studies directly relating to 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid were not found, research on related pyrrole derivatives underscores the biological significance of such compounds. For example, the synthesis and pharmacological investigation of pyrazole derivatives indicate their potential as analgesic and anti-inflammatory agents. This suggests that further research into the biological activities of pyrrole compounds, including 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid, could uncover new therapeutic agents (Gokulan et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-ethenyl-4-ethyl-5-phenylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-3-11-10-13(15(17)18)16(4-2)14(11)12-8-6-5-7-9-12/h4-10H,2-3H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAXOPKZWSUVJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=C1)C(=O)O)C=C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349610 |
Source
|
Record name | 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
131172-70-8 |
Source
|
Record name | 1-Ethenyl-4-ethyl-5-phenyl-1H-pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131172-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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